molecular formula C17H19BrN2O3S B2501164 3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1798638-03-5

3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2501164
CAS No.: 1798638-03-5
M. Wt: 411.31
InChI Key: UHSDMGJVCHLOOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H19BrN2O3S and its molecular weight is 411.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound "3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione" belongs to a class of chemicals that includes thiazolidine-2,4-diones, known for their potential in various scientific research applications, particularly in the synthesis of antimicrobial agents. A study by Prakash et al. (2011) synthesized a series of thiazolidine-2,4-diones by Knoevenagel condensation, which demonstrated significant antibacterial activity against gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and excellent antifungal activity. The compound 3g, in particular, showed potent activity with minimal inhibitory concentrations (MIC) of 16 μg/ml against S. aureus and 32 μg/ml against B. subtilis, surpassing the reference drug fluconazole in antifungal efficacy against Aspergillus niger and A. flavus (Prakash et al., 2011).

Anticancer Potential

Further extending the applications, a study by Kumar and Sharma (2022) explored the anticancer activity of thiazolidine-2,4-dione derivatives. The research synthesized a series of compounds that were tested against the MCF-7 human breast cancer cell line using the sulpho rhodamine B (SRB) assay method. Among these compounds, those with specific substituents showed promising inhibitory activity on the topoisomerase-I enzyme, indicating potential therapeutic applications in cancer treatment (Kumar & Sharma, 2022).

Drug Development and Therapeutic Applications

The versatility of thiazolidine-2,4-dione derivatives is further highlighted in their potential for developing new medications. A study by Chagas et al. (2017) synthesized new thiazacridine agents, including thiazolidine-2,4-dione derivatives, evaluating them as antitumor agents. These compounds displayed significant cytotoxic activity and selectivity, with certain compounds inducing apoptosis and cell cycle arrest, demonstrating their potential as promising antitumor agents for future cancer drug development (Chagas et al., 2017).

Future Directions

The future directions in the research of piperidine derivatives like “3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione” could involve the development of more efficient synthesis methods, exploration of their pharmacological applications, and the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Mechanism of Action

Target of Action

The primary targets of the compound “3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione” are currently unknown. The compound is a derivative of piperidine , a six-membered heterocycle that is a key synthetic fragment in drug design . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

It is known that piperidine derivatives can have a wide range of pharmacological activities . The compound’s interaction with its targets and the resulting changes would depend on the specific targets it binds to.

Biochemical Pathways

Piperidine derivatives have been associated with a variety of biological and pharmacological activities . These activities can affect various biochemical pathways, depending on the specific targets of the compound.

Result of Action

Piperidine derivatives have been associated with a variety of biological and pharmacological activities . The specific effects of this compound would depend on its targets and the biochemical pathways it affects.

Properties

IUPAC Name

3-[1-[3-(2-bromophenyl)propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3S/c18-14-4-2-1-3-12(14)5-6-15(21)19-9-7-13(8-10-19)20-16(22)11-24-17(20)23/h1-4,13H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSDMGJVCHLOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.